Triethyl 4-oxo-2,6-diphenylhex-5-ene-1,1,3-tricarboxylate
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Overview
Description
Triethyl 4-oxo-2,6-diphenylhex-5-ene-1,1,3-tricarboxylate is a chemical compound with the molecular formula C24H26O7 It is known for its unique structure, which includes three ester groups and a conjugated ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 4-oxo-2,6-diphenylhex-5-ene-1,1,3-tricarboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Triethyl 4-oxo-2,6-diphenylhex-5-ene-1,1,3-tricarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Triethyl 4-oxo-2,6-diphenylhex-5-ene-1,1,3-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Triethyl 4-oxo-2,6-diphenylhex-5-ene-1,1,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups and ketone functionality allow it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Triethyl citrate: Similar in having ester groups but lacks the conjugated ketone and phenyl groups.
Diethyl phthalate: Contains ester groups and aromatic rings but differs in structure and reactivity.
Uniqueness
Triethyl 4-oxo-2,6-diphenylhex-5-ene-1,1,3-tricarboxylate is unique due to its combination of ester groups, conjugated ketone, and phenyl rings, which confer distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
62558-69-4 |
---|---|
Molecular Formula |
C27H30O7 |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
triethyl 4-oxo-2,6-diphenylhex-5-ene-1,1,3-tricarboxylate |
InChI |
InChI=1S/C27H30O7/c1-4-32-25(29)23(21(28)18-17-19-13-9-7-10-14-19)22(20-15-11-8-12-16-20)24(26(30)33-5-2)27(31)34-6-3/h7-18,22-24H,4-6H2,1-3H3 |
InChI Key |
HLYUHRDYSMOQFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)C(C(=O)OCC)C(=O)OCC)C(=O)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
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